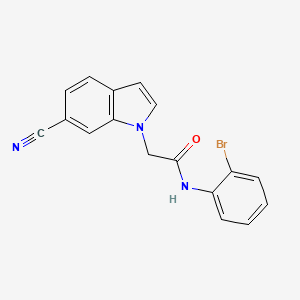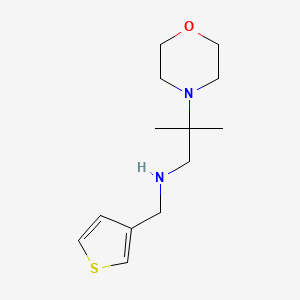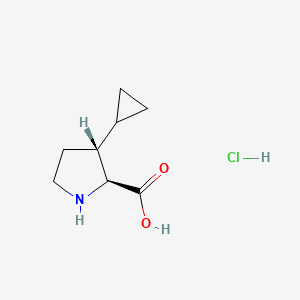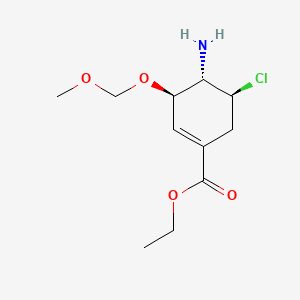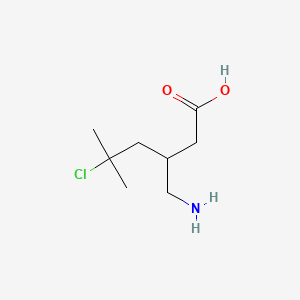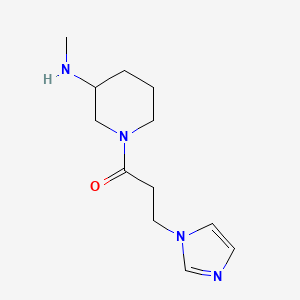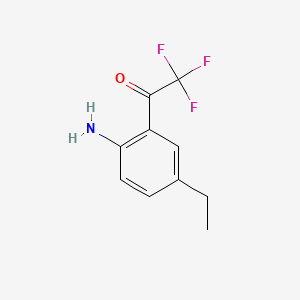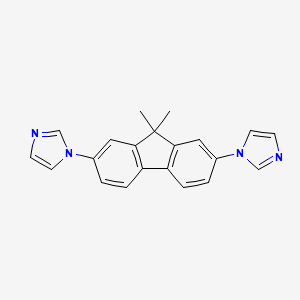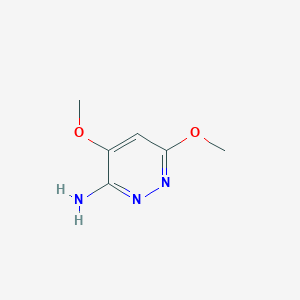
2-(4-Methoxyphenyl)pyridin-3-yl adamantane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)pyridin-3-yl adamantane-1-carboxylate is a complex organic compound that combines the structural features of adamantane, pyridine, and methoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)pyridin-3-yl adamantane-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)pyridin-3-yl adamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or other strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(4-hydroxyphenyl)pyridin-3-yl adamantane-1-carboxylate, while reduction of the pyridine ring can yield 2-(4-methoxyphenyl)piperidin-3-yl adamantane-1-carboxylate.
科学的研究の応用
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or mechanical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various chemical transformations.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)pyridin-3-yl adamantane-1-carboxylate is not well-studied, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. . The pyridine and methoxyphenyl groups may also contribute to the compound’s biological activity by interacting with other molecular targets.
類似化合物との比較
Similar Compounds
2-(4-Hydroxyphenyl)pyridin-3-yl adamantane-1-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-Methoxyphenyl)piperidin-3-yl adamantane-1-carboxylate: Similar structure but with a piperidine ring instead of a pyridine ring.
Uniqueness
2-(4-Methoxyphenyl)pyridin-3-yl adamantane-1-carboxylate is unique due to the combination of the adamantane, pyridine, and methoxyphenyl groups. This combination imparts specific chemical and biological properties that are not found in other compounds with similar structures. The presence of the methoxy group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development.
特性
分子式 |
C23H25NO3 |
|---|---|
分子量 |
363.4 g/mol |
IUPAC名 |
[2-(4-methoxyphenyl)pyridin-3-yl] adamantane-1-carboxylate |
InChI |
InChI=1S/C23H25NO3/c1-26-19-6-4-18(5-7-19)21-20(3-2-8-24-21)27-22(25)23-12-15-9-16(13-23)11-17(10-15)14-23/h2-8,15-17H,9-14H2,1H3 |
InChIキー |
ICERNUJHEKAYPK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(C=CC=N2)OC(=O)C34CC5CC(C3)CC(C5)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


